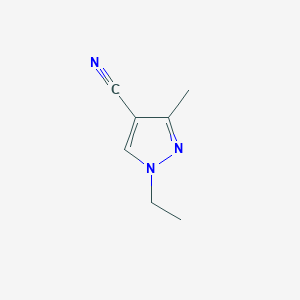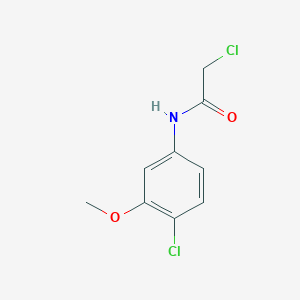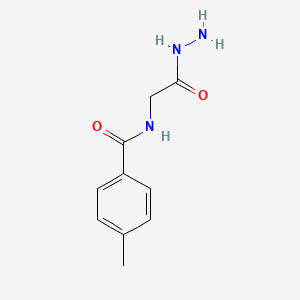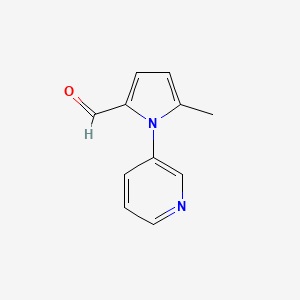
1,3-Diiodo-5-methylbenzene
Overview
Description
1,3-Diiodo-5-methylbenzene is a chemical compound with the molecular formula C7H6I2. It has an average mass of 343.931 Da and a monoisotopic mass of 343.855865 Da .
Molecular Structure Analysis
The structures of 1,3-Diiodo-5-methylbenzene and similar compounds are determined by single crystal X-ray diffraction . The packing motif in these structures is mainly determined by π-stacking and the system of halogen⋯halogen contacts between the stacks . In the structure of diiodoxylene, iodine σ-hole–π-system interactions are also observed .Physical And Chemical Properties Analysis
1,3-Diiodo-5-methylbenzene has a density of 2.3±0.1 g/cm³. Its boiling point is 302.0±22.0 °C at 760 mmHg. The vapour pressure is 0.0±0.6 mmHg at 25°C. The enthalpy of vaporization is 52.1±3.0 kJ/mol. The flash point is 150.9±17.8 °C. The index of refraction is 1.684 .Scientific Research Applications
Synthesis and Organic Transformations
- Polyfluorinated Organic Compounds : The use of polyfluorinated building blocks like 1,3-Diiodo-5-methylbenzene in the synthesis of various organic compounds is a significant area of research. This approach highlights the importance of such compounds in developing reliable methodologies for chemical transformations (Sapegin & Krasavin, 2018).
Structural and Computational Chemistry
- Intermolecular Interactions : Studies have focused on the intermolecular energies and close contacts in structures containing compounds like 1,3-Diiodo-5-methylbenzene, providing insights into their molecular packing and cohesive forces (Bosch, Bowling, & Speetzen, 2022).
Molecular Modeling and Drug Design
- Anti-Viral Activity : Research on positional isomerism of alcohol-based drugs, including those related to 1,3-Diiodo-5-methylbenzene, has been conducted to explore their potential as COVID-19 inhibitors. This demonstrates the compound's relevance in the field of drug design and molecular modeling (Palsaniya et al., 2021).
Corrosion Inhibition
- Green Corrosion Inhibitors : Derivatives of 1,3-Diiodo-5-methylbenzene have been studied for their potential as green corrosion inhibitors, particularly for materials like mild steel and aluminum. This highlights its utility in industrial applications and environmental sustainability (Verma, Quraishi, & Singh, 2015).
Supramolecular Chemistry
- Supramolecular Templates : Research in supramolecular chemistry has utilized compounds like 1,3-Diiodo-5-methylbenzene as templates for organizing molecular-recognition elements. This is crucial for the development of new materials and molecular devices (Wang & Hof, 2012).
properties
IUPAC Name |
1,3-diiodo-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6I2/c1-5-2-6(8)4-7(9)3-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGLYCKENLYDLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20573448 | |
| Record name | 1,3-Diiodo-5-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20573448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diiodo-5-methylbenzene | |
CAS RN |
49617-79-0 | |
| Record name | 1,3-Diiodo-5-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20573448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]butanoic acid](/img/structure/B1627924.png)




![6-Bromo-2-(4-iodo-phenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1627931.png)
![2-(3-Methoxy-phenoxymethyl)-[1,3]dioxolane](/img/structure/B1627932.png)
![2-(2-Methyl-phenoxymethyl)-[1,3]dioxolane](/img/structure/B1627933.png)

